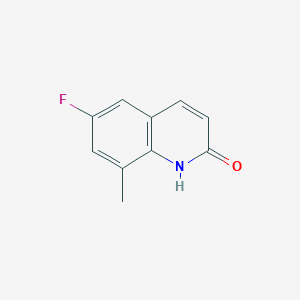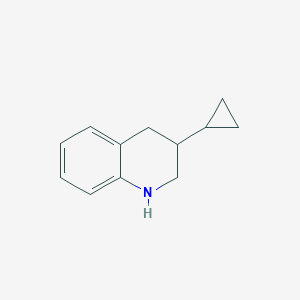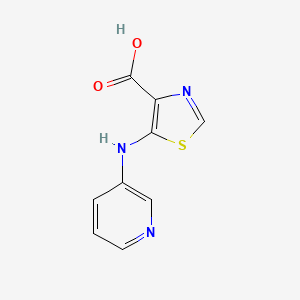
4-Amino-6-(Boc-amino)-2,2-dimetilcromano
Descripción general
Descripción
“4-Amino-6-(boc-amino)-2,2-dimethylchromane” is a chemical compound that is likely to be used in organic synthesis . It is derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . The Boc group is one of the most widely used amine-protecting groups in multistep reactions in synthetic organic chemistry as well as in peptide synthesis .
Synthesis Analysis
The synthesis of such compounds involves the use of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . The Boc-protected amino acid ionic liquids (Boc-AAILs) are synthesized by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids .Chemical Reactions Analysis
The Boc-AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .Physical and Chemical Properties Analysis
The Boc-AAILs are miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane at room temperature .Aplicaciones Científicas De Investigación
Síntesis de Péptidos
El grupo Boc (terc-butoxicarbonilo) se utiliza ampliamente en la síntesis de péptidos como grupo protector de aminas. "4-Amino-6-(Boc-amino)-2,2-dimetilcromano" puede utilizarse en la síntesis de péptidos complejos. El grupo Boc protege la funcionalidad amino durante el acoplamiento de las cadenas peptídicas, evitando reacciones secundarias no deseadas .
Química Medicinal
En la química medicinal, los compuestos amino protegidos con Boc sirven como intermediarios en el diseño de fármacos. La estructura del cromano, en particular, es un componente central en una variedad de agentes terapéuticos, incluidos antioxidantes, anticoagulantes y fármacos neuroprotectores .
Catálisis
El compuesto puede participar en procesos catalíticos, especialmente en el desarrollo de nuevos métodos catalíticos para la desprotección de Boc. Esto es crucial para la síntesis de fármacos y otros compuestos orgánicos donde se requiere una desprotección selectiva .
Química Verde
"this compound" puede aplicarse en iniciativas de química verde, donde el enfoque está en reducir el impacto ambiental. Su uso en métodos sostenibles para la desprotección de Boc se alinea con los principios de la química verde, con el objetivo de minimizar el uso de sustancias peligrosas .
Líquidos Iónicos
Los derivados de aminoácidos protegidos con Boc son clave en la preparación de líquidos iónicos de aminoácidos (AAIL), que se utilizan como disolventes y reactivos en la síntesis orgánica y la síntesis de péptidos. Estos líquidos iónicos ofrecen ventajas como la volatilidad reducida y la estabilidad química mejorada .
Mecanismo De Acción
Target of Action
The tert-butyloxycarbonyl (boc) group is widely used in organic synthesis, particularly in peptide synthesis . The Boc group serves as a protective group for amines, preventing unwanted reactions during synthesis .
Mode of Action
The mode of action of 4-Amino-6-(tert-butyloxycarbonyl-amino)-2,2-dimethylchromane involves the use of the Boc group as a protective group during synthesis. The Boc group can be removed under acidic conditions, revealing the amine group for further reactions . This deprotection process is an essential step in the synthesis of complex organic molecules .
Biochemical Pathways
Compounds with boc-protected amino groups are often used in the synthesis of peptides . These peptides can then interact with various biochemical pathways, depending on their structure and function.
Pharmacokinetics
The properties of the boc group suggest that it could potentially improve the stability and solubility of the compound, which could influence its pharmacokinetic properties .
Result of Action
The result of the action of 4-Amino-6-(tert-butyloxycarbonyl-amino)-2,2-dimethylchromane is the synthesis of complex organic molecules, such as peptides . The Boc group protects the amine group during synthesis, preventing unwanted reactions. Once the synthesis is complete, the Boc group can be removed, allowing the amine group to participate in further reactions .
Action Environment
The action of 4-Amino-6-(tert-butyloxycarbonyl-amino)-2,2-dimethylchromane can be influenced by various environmental factors. For example, the removal of the Boc group requires acidic conditions . Additionally, the solubility of the compound can be affected by the solvent used, which can influence the efficiency of the synthesis .
Propiedades
IUPAC Name |
tert-butyl N-(4-amino-2,2-dimethyl-3,4-dihydrochromen-6-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-15(2,3)21-14(19)18-10-6-7-13-11(8-10)12(17)9-16(4,5)20-13/h6-8,12H,9,17H2,1-5H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPDWGAJKLOGKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=C(O1)C=CC(=C2)NC(=O)OC(C)(C)C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Bromo-4-[(3-chlorophenyl)methoxy]-2-fluorobenzene](/img/structure/B1443990.png)
![4-Methyl-3-[2-(thiophen-3-yl)ethoxy]aniline](/img/structure/B1443993.png)


![2-{[(Tert-butoxy)carbonyl]amino}-4-(dimethylamino)butanoic acid](/img/structure/B1443997.png)
![2-[(5-Bromopyridin-3-yl)oxy]acetonitrile](/img/structure/B1444002.png)
![2-{[(Benzyloxy)carbonyl]amino}-4-ethoxybutanoic acid](/img/structure/B1444004.png)







